2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Catalog No.
S6726642
CAS No.
2549022-07-1
M.F
C18H20FN7
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-...

CAS Number

2549022-07-1

Product Name

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

IUPAC Name

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Molecular Formula

C18H20FN7

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H20FN7/c1-24(2)16-5-6-20-18(23-16)26-9-7-25(8-10-26)17-14-4-3-13(19)11-15(14)21-12-22-17/h3-6,11-12H,7-10H2,1-2H3

InChI Key

YBNKDPRROWBLBG-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F

The compound 2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a synthetic organic molecule that belongs to the class of fluoroquinazoline derivatives. It features a complex structure characterized by a quinazoline moiety, a piperazine ring, and a pyrimidine amine. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry.

, including:

  • Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
  • Reduction: Reduction reactions may be performed using lithium aluminum hydride, which can modify the functional groups present in the compound.
  • Substitution: The piperazine moiety is susceptible to nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.

The compound exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. By targeting these enzymes, the compound disrupts bacterial cell division, leading to cell death. This mechanism is similar to that of established fluoroquinolone antibiotics, making it a candidate for further investigation in treating infections caused by drug-resistant bacteria.

  • Formation of Intermediate: Reacting 7-fluoroquinazoline with piperazine under controlled conditions.
  • Final Product Formation: The intermediate is subsequently reacted with N,N-dimethylpyrimidin-4-amine to yield the final compound.

The reaction conditions often involve solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the reactions. Industrial production methods may scale these processes for higher yields and purity using advanced techniques like high-performance liquid chromatography (HPLC).

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several applications:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial agent against various bacterial strains.
  • Research: Used as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: Explored for developing new materials with specific properties.

Studies on the interactions of this compound with biological targets have shown promising results, particularly regarding its efficacy against resistant bacterial strains. Its ability to inhibit critical enzymes involved in DNA replication positions it as a valuable candidate in antibiotic development.

Several compounds share structural similarities with 2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine. These include:

Uniqueness

The uniqueness of 2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine lies in its specific combination of structural elements that confer its antimicrobial properties while maintaining potential applications in other therapeutic areas. Its dual functionality as both a building block for further chemical synthesis and an active pharmaceutical ingredient makes it a versatile compound in research and development contexts.

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Exact Mass

353.17642183 g/mol

Monoisotopic Mass

353.17642183 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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